![molecular formula C18H13N3O B2583297 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime CAS No. 861208-60-8](/img/structure/B2583297.png)

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazinone is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms . Pyridazinones are known as a ‘wonder nucleus’ because they can form different derivatives with various biological activities .

Synthesis Analysis

Pyridazinones can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of pyridazinones is characterized by a six-membered ring containing nitrogen atoms at the 1 and 2 positions and a keto functionality at the 3 position .Chemical Reactions Analysis

Pyridazinones can undergo various chemical reactions. For instance, they can participate in Lewis acid-mediated inverse electron demand Diels-Alder reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridazinones can be influenced by the substituents on the ring. For instance, a methyl group at the C-5 position of the dihydropyridazinone ring can enhance potency .科学的研究の応用

Novel Heterocyclic Compounds Synthesis

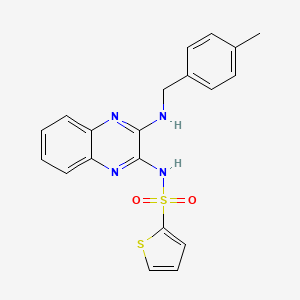

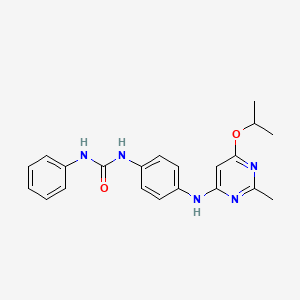

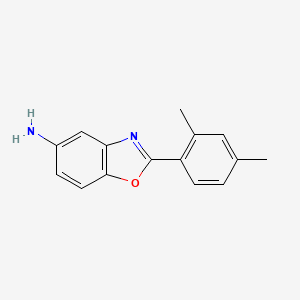

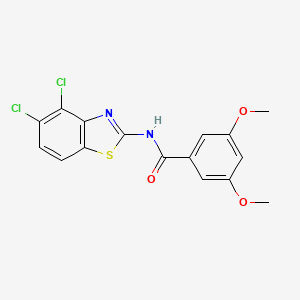

Research has demonstrated the synthesis of novel heterocyclic compounds utilizing derivatives similar to 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime. These studies often aim at developing compounds with expected biological activities. For instance, the synthesis of new classes of pyridazin-3-one derivatives has been established, showing a general route for their synthesis and potential utility in creating fused azines, indicating a broad scope for the design of biologically active molecules (H. M. Ibrahim & H. Behbehani, 2014).

Antimicrobial and Antifungal Activities

Some derivatives of pyridazinones have been reported to exhibit antimicrobial and antifungal activities, highlighting their potential in medicinal chemistry for developing new therapeutic agents. For example, the reaction of specific chloro derivatives with various compounds has led to new compounds that showed antimicrobial and antifungal activities, suggesting a promising avenue for drug development (G. H. Sayed et al., 2003).

Monoamine Oxidase Inhibition

Investigations into the biological activities of indeno[1,2-c]pyridazin-5-one derivatives, including studies on their inhibitory effects on monoamine oxidase-B (MAO-B), have demonstrated significant findings. Such compounds have been synthesized and evaluated for their MAO-A and MAO-B inhibitory activity, displaying a preference for MAO-B with potential implications for treating disorders such as depression and Parkinson's disease (S. Kneubühler et al., 1995).

Herbicidal Activities

Some derivatives of pyridazine have shown excellent herbicidal activities, indicating the chemical's utility in agricultural applications. This includes the synthesis of novel compounds with substituted phenoxy groups, which exhibited potent herbicidal activity at low doses, marking an important contribution to pest management strategies (Han Xu et al., 2012).

Conversion to Carbonyl Compounds

Additionally, studies have demonstrated the utility of similar oximes in chemical reactions, such as the conversion of oximes to their corresponding carbonyl compounds under certain conditions, showcasing the versatility of these compounds in synthetic chemistry (B. Kim et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

3-(4-methylphenyl)-5-nitroso-2H-indeno[1,2-c]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21-22/h2-10,19H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVYQDXWZBLFPLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide](/img/structure/B2583218.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![2-Methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-2-ylpropanoic acid](/img/structure/B2583235.png)

![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)